D-Homoanalog of Triamcinolone (CAS: 130063-07-9) represents a structurally modified corticosteroid characterized by ring D homologation. Its systematic IUPAC name is (2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-Fluoro-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-1,8(2H,4bH)-chrysenedione. The molecular formula is C₂₁H₂₇FO₆ (molar mass: 394.43 g/mol). This analog belongs to the D-homosteroid class, where the five-membered ring D (typical of glucocorticoids) is expanded to a six-membered ring. This homologation alters the spatial positioning of the C17 side chain and the C20 carbonyl group, thereby influencing receptor binding dynamics. The core scaffold retains triamcinolone’s signature 9α-fluoro and 11β-hydroxy groups, critical for glucocorticoid receptor affinity, while the D-ring expansion introduces a hydroxymethyl group at C17β within the homologated ring system [6] [9].
Table 1: Key Structural Features of D-Homoanalog of Triamcinolone
Feature | Description |
---|---|
Parent Compound | Triamcinolone |
Modification Site | Ring D expansion (5→6 membered ring) |
Key Functional Groups | 9α-Fluoro, 11β-hydroxy, 16α-hydroxy, 17β-hydroxymethyl, Δ¹⁴-diene |
Molecular Formula | C₂₁H₂₇FO₆ |
Stereochemistry | Multiple chiral centers (e.g., 10bR, 11S, 12aS) |
The synthesis of D-homoanalogs emerged during the 1960–1980s exploration of corticosteroid structure-activity relationships (SAR), driven by foundational work on adrenal hormones. Following the Nobel-winning isolation of cortisone (Philip Hench, Edward Kendall, Tadeus Reichstein, 1950) and the subsequent development of halogenated steroids like triamcinolone, researchers systematically modified steroidal rings to enhance potency or alter metabolic profiles [1] [3]. Homologation of ring D targeted modifications near the C17 ketone, a site critical for glucocorticoid vs. mineralocorticoid selectivity. The D-homo modification aimed to decouple anti-inflammatory efficacy from sodium-retaining effects by sterically hindering mineralocorticoid receptor binding. This analog was identified among synthetic impurities during semi-synthetic triamcinolone production, reflecting industrial labs' role in expanding steroid diversity [8]. Its characterization as "Triamcinolone Impurity D" in pharmacopeial monographs underscores its significance in quality control during steroid manufacturing [8].
The D-homoanalog exemplifies strategic ring expansion to probe steroid receptor binding requirements. Key contributions include:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6